Isovanillin

Overview

Description

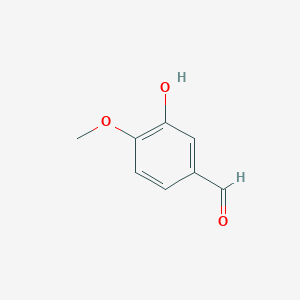

Isovanillin (CAS No. 621-59-0), also known as 3-hydroxy-4-methoxybenzaldehyde, is an isomer of vanillin, distinguished by the position of its hydroxyl (-OH) and methoxy (-OCH₃) groups on the benzene ring. It is a white to pale yellow crystalline powder with a molecular formula of C₈H₈O₃ and a molecular weight of 152.15 g/mol. As a research reagent, it is primarily utilized in organic synthesis, pharmaceutical intermediates, and flavoring agent studies . Its structural similarity to other phenolic aldehydes makes it a subject of comparative analysis with compounds such as vanillin, syringaldehyde, and protocatechuic aldehyde.

Preparation Methods

Concurrent Synthesis via Vilsmeier-Haack Reaction

Dual Product Formation

The CN102617313A method concurrently synthesizes vanillin and isovanillin from 1-methoxy-2-alkoxybenzene compounds . The Vilsmeier-Haack reaction introduces aldehyde groups using N,N-methylformylaniline and phosphorus oxychloride, producing 3-methoxy-4-alkoxybenzaldehyde (precursor to vanillin) and 3-alkoxy-4-methoxybenzaldehyde (precursor to this compound) .

Table 1: Key Reaction Conditions for Concurrent Synthesis

| Parameter | Value | Source |

|---|---|---|

| Alkoxy group (R) | C2–C8 alkyl | |

| Formylation temperature | 20–50°C | |

| Yield ratio (vanillin:this compound) | 1.5:1 |

Separation Challenges

The concurrent synthesis necessitates costly chromatographic separation due to structural similarity between vanillin and this compound . This limits its industrial adoption despite high combined yields (85–88%) .

Selective Dealkylation of 3-Alkoxy-4-Methoxybenzaldehydes

Two-Step Process

The US5786516A patent describes a high-yield method involving:

-

O-Methylation : 3-alkoxy-4-hydroxybenzaldehyde is methylated using dimethyl sulfate in alkaline conditions .

-

Acid-Catalyzed Dealkylation : The resulting 3-alkoxy-4-methoxybenzaldehyde undergoes dealkylation with sulfuric acid (20–30% concentration) at 65°C .

Table 2: Performance of Select 3-Alkoxy Substrates

| Substrate | Reaction Time | This compound Yield |

|---|---|---|

| 3-Ethoxy-4-methoxybenzaldehyde | 3.5 hours | 96% |

| 3-Propoxy-4-methoxybenzaldehyde | 4 hours | 93% |

| 3-Butoxy-4-methoxybenzaldehyde | 4.5 hours | 90% |

| Source: |

Solvent Extraction and Recycling

Methyl isobutyl ketone (MIBK) extracts this compound from the acidic mixture, achieving 98.5% purity after neutralization and crystallization . The aqueous sulfuric acid phase is reconcentrated and reused, enhancing cost-efficiency .

Comparative Analysis of Traditional vs. Modern Methods

Demethylation of Veratraldehyde

Early methods used methionine in methanesulfonic acid to demethylate veratraldehyde (3,4-dimethoxybenzaldehyde). However, yields stagnated at 65% due to poor selectivity and side reactions .

Protocatechualdehyde Methylation

Selective O-methylation of protocatechualdehyde with methyl iodide required dimethyl sulfoxide (DMSO) and sodium hydride, yielding only 65% this compound . High solvent costs and toxicity rendered this method economically unviable .

Table 3: Economic and Environmental Metrics

Chemical Reactions Analysis

Isovanillin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a selective inhibitor of aldehyde oxidase and is metabolized by aldehyde dehydrogenase into isovanillic acid . Common reagents used in these reactions include phosphorus oxychloride, N-methylformanilide, and anhydrous aluminium trichloride . Major products formed from these reactions include isovanillic acid and other derivatives .

Scientific Research Applications

Antibacterial and Antioxidant Properties

Isovanillin has been studied for its antibacterial and antioxidant activities. Recent research indicates that derivatives of this compound, particularly bis-hydrazone compounds, exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this compound demonstrated minimum inhibitory concentration (MIC) values as low as 1.56 µg/mL against E. coli .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 3g | 1.56 | E. coli |

| 3j | 6.25 | E. coli |

| 3a | Varies | S. aureus |

The antioxidant capacity of this compound derivatives was assessed using various methods, including DPPH free radical scavenging and metal chelation assays. While some compounds showed promising antibacterial activity, their antioxidant effects were less pronounced compared to established standards .

Pharmaceutical Applications

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It has been identified as a key precursor in the production of drugs such as morphine and galantamine, which are used for pain management and cognitive enhancement respectively . Additionally, it plays a significant role in synthesizing PDE4 inhibitors like rolipram, which are explored for their potential in treating depression and other mood disorders .

Table 2: Pharmaceutical Compounds Derived from this compound

| Compound | Application |

|---|---|

| Morphine | Analgesic |

| Galantamine | Treatment for Alzheimer's disease |

| Rolipram | Antidepressant |

Biocomposite Materials

Recent studies have investigated the use of this compound in developing biocomposite materials for drug delivery systems. Research indicates that crosslinked carrageenan with this compound can be utilized to create hard capsules that enhance the stability and release profile of drugs . This application highlights the potential of this compound in advancing pharmaceutical formulations.

Traditional and Folk Medicine

Historically, plants containing this compound have been used in folk medicine to treat various ailments such as cancer, hypertension, and depression . The bioactive properties attributed to this compound make it a candidate for further investigation in herbal medicine and complementary therapies.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of bis-hydrazone derivatives of this compound against multidrug-resistant bacterial strains. The research demonstrated that certain derivatives not only inhibited bacterial growth effectively but also showed potential as lead compounds for new antimicrobial agents .

Case Study 2: Drug Delivery Systems

In a controlled laboratory setting, researchers developed a biocomposite using this compound and carrageenan to assess its viability as a drug delivery system. Results indicated enhanced drug release profiles compared to traditional methods, suggesting that this compound could play a pivotal role in future pharmaceutical applications .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

- Structural Differences : Vanillin has a hydroxyl group at the para position and a methoxy group at the meta position, whereas isovanillin reverses these substituents. This positional isomerism affects electronic distribution and hydrogen-bonding capacity.

- Reactivity: Vanillin exhibits stronger antioxidant activity due to optimal resonance stabilization of its phenolic radical. This compound, with altered substituent positions, shows reduced radical scavenging efficiency in vitro .

- Applications : Vanillin is widely used in food and cosmetics, while this compound is niche-applied in synthesizing antitumor agents (e.g., combretastatin analogs) due to its unique substitution pattern .

Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde)

- Structural Differences : Syringaldehyde has two methoxy groups at the meta and para positions, enhancing steric hindrance and reducing solubility in polar solvents compared to this compound.

- Thermal Stability : Syringaldehyde’s melting point (57–60°C) is lower than this compound’s (110–112°C), reflecting differences in intermolecular hydrogen bonding .

- Biological Activity : Syringaldehyde demonstrates superior antimicrobial activity against Gram-positive bacteria, attributed to its additional methoxy group enhancing membrane permeability .

Protocatechuic Aldehyde (3,4-dihydroxybenzaldehyde)

- Structural Differences : Protocatechuic aldehyde lacks the methoxy group present in this compound but has two hydroxyl groups at the meta and para positions.

- Chemical Reactivity : The catechol structure of protocatechuic aldehyde confers higher oxidation susceptibility, making it a potent pro-oxidant in alkaline conditions. This compound, with a methoxy group, is more stable under oxidative stress .

Physicochemical Properties and Spectral Data

Table 1. Comparative Physicochemical Properties

| Property | This compound | Vanillin | Syringaldehyde |

|---|---|---|---|

| Molecular Weight (g/mol) | 152.15 | 152.15 | 182.17 |

| Melting Point (°C) | 110–112 | 80–81 | 57–60 |

| Solubility (g/100 mL H₂O) | 0.3 (25°C) | 1.0 (25°C) | 0.1 (25°C) |

| UV-Vis λₘₐₓ (nm) | 280 | 278 | 275 |

| IR (C=O stretch, cm⁻¹) | 1680 | 1675 | 1685 |

Key Spectral Findings :

- ¹H NMR : this compound’s aromatic protons resonate at δ 7.45 (d, J = 8.5 Hz, H-6) and δ 6.95 (d, J = 8.5 Hz, H-5), distinct from vanillin’s δ 7.40 (d, J = 8.0 Hz, H-5) and δ 6.90 (d, J = 8.0 Hz, H-6) .

- MS (EI) : this compound shows a base peak at m/z 152 (M⁺), consistent with vanillin, but fragmentation patterns differ due to substituent orientation .

Antioxidant Activity

This compound exhibits moderate DPPH radical scavenging (IC₅₀ = 45 µM) compared to vanillin (IC₅₀ = 28 µM) and protocatechuic aldehyde (IC₅₀ = 12 µM). The reduced activity correlates with diminished electron-donating capacity from its substitution pattern .

Antimicrobial Efficacy

In Staphylococcus aureus inhibition assays, this compound’s MIC (Minimum Inhibitory Concentration) is 512 µg/mL, significantly higher than syringaldehyde (128 µg/mL), highlighting the role of methoxy group multiplicity in enhancing lipid bilayer disruption .

Biological Activity

Isovanillin, a derivative of vanillin, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of the biological effects of this compound, including its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

This compound (4-hydroxy-3-methoxybenzaldehyde) is a phenolic compound with the following chemical structure:

This compound is known for its antioxidant properties and is often studied in the context of various health benefits.

Antispasmodic Activity

A study investigated the antispasmodic effects of this compound on rat ileum contractions induced by serotonin (5-HT) and electrical field stimulation (EFS). The results indicated that this compound inhibited these contractions in a concentration-dependent manner, with an IC50 value of 54 ± 8 μg/ml. This suggests that this compound may act as a relaxant for gastrointestinal smooth muscle, potentially providing therapeutic benefits for conditions like irritable bowel syndrome .

| Concentration (μg/ml) | Inhibition (%) |

|---|---|

| 5 | 20 |

| 10 | 35 |

| 20 | 50 |

| 40 | 70 |

| 80 | 90 |

Antidiarrheal Effects

This compound has also been evaluated for its antidiarrheal properties. In animal models, it demonstrated significant reduction in diarrhea frequency and severity, indicating its potential as a treatment for diarrhea-related disorders .

Antibacterial and Antioxidant Activity

Recent studies have focused on synthesizing bis-hydrazone derivatives of this compound to evaluate their antibacterial and antioxidant activities. These derivatives exhibited potent antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 15 to 60 μg/ml depending on the specific compound .

| Bacterial Strain | MIC (μg/ml) |

|---|---|

| E. coli | 15 |

| S. aureus | 30 |

| Pseudomonas aeruginosa | 45 |

| Salmonella typhimurium | 60 |

The antioxidant activity was assessed using various assays, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP), showing that this compound derivatives possess significant free radical scavenging capabilities .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Calcium Channel Modulation : this compound's ability to inhibit contractions induced by neurotransmitters suggests it may interfere with calcium signaling pathways in smooth muscle cells .

- Aldose Reductase Inhibition : this compound has been identified as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. This property highlights its potential role in managing diabetes-related conditions .

- Antioxidant Mechanism : The antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals, thus protecting cells from oxidative stress .

Case Study: Gastrointestinal Disorders

In a clinical setting, patients with gastrointestinal disorders were treated with this compound as part of a herbal formulation derived from Pycnocycla spinosa. The treatment resulted in significant improvements in symptoms such as abdominal pain and bloating, supporting the findings from animal studies regarding its antispasmodic effects .

Case Study: Diabetes Management

A group of diabetic patients supplemented their treatment with this compound derivatives. Over a period of three months, there was a notable decrease in blood glucose levels and improved glycemic control, suggesting that this compound may aid in diabetes management through its enzymatic inhibition properties .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing isovanillin, and how can researchers ensure reproducibility?

this compound synthesis typically involves demethylation of vanillin derivatives or selective oxidation of isoeugenol. To ensure reproducibility:

- Document reaction conditions (temperature, solvent, catalyst) in detail, including purification steps (e.g., recrystallization solvents, chromatography parameters) .

- Validate purity using HPLC with ≥95% purity thresholds and report retention times .

- Cross-reference NMR (¹H and ¹³C) and IR spectra with published data from authoritative databases (e.g., SciFinder, Reaxys) .

Q. How should researchers characterize this compound’s physicochemical properties for publication?

Follow a systematic approach:

- Melting point : Use differential scanning calorimetry (DSC) with triplicate measurements and report mean ± SD .

- Solubility : Test in water, ethanol, and DMSO using the shake-flask method, noting temperature and pH .

- Stability : Conduct accelerated degradation studies under UV light and varying humidity (40–80% RH) for 30 days, quantifying degradation products via LC-MS .

Q. What statistical methods are appropriate for analyzing this compound’s bioactivity data?

- For dose-response assays (e.g., antimicrobial IC₅₀), use nonlinear regression models (e.g., four-parameter logistic curve) .

- Compare group means with ANOVA followed by Tukey’s post hoc test, reporting effect sizes (e.g., Cohen’s d) and confidence intervals .

- Include raw data in supplementary materials to enable meta-analyses .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antioxidant mechanisms of this compound?

Contradictions often arise from assay variability (e.g., DPPH vs. ORAC). Mitigate this by:

- Standardizing experimental protocols: Use the same cell line (e.g., HepG2), incubation time, and positive controls (e.g., Trolox) across studies .

- Performing a meta-analysis to quantify heterogeneity (I² statistic) and identify moderators (e.g., solvent polarity, pH) .

- Validating mechanisms via knock-out models (e.g., CRISPR-edited Nrf2 pathways) to isolate this compound-specific effects .

Q. What experimental design considerations are critical for studying this compound’s pharmacokinetics in vivo?

- Dosing : Use pharmacokinetic modeling (e.g., non-compartmental analysis) to determine optimal doses and sampling intervals .

- Matrix effects : Validate LC-MS/MS methods for plasma samples with ≥3 quality controls (low, medium, high concentrations) .

- Ethics : Adhere to ARRIVE guidelines for animal studies, including sample size justification via power analysis (α=0.05, β=0.2) .

Q. How can researchers address low yield in this compound’s enzymatic synthesis?

Troubleshoot using a factorial design:

- Screen variables (pH, temperature, cofactor concentration) via Plackett-Burman design .

- Optimize enzyme-substrate ratios using response surface methodology (RSM) .

- Characterize enzyme stability via circular dichroism (CD) to identify denaturation thresholds .

Q. What strategies improve the sensitivity of this compound detection in complex matrices?

- Sample preparation : Use molecularly imprinted polymers (MIPs) for selective extraction .

- Instrumentation : Employ UPLC-QTOF-MS with a limit of detection (LOD) ≤0.1 ng/mL .

- Data validation : Apply matrix-matched calibration curves and internal standards (e.g., deuterated this compound) .

Q. Methodological Guidelines

- Systematic reviews : Search PubMed, Web of Science, and Embase with Boolean strings (e.g., "this compound AND (antioxidant OR pharmacokinetics)"), avoiding Google Scholar due to low reproducibility .

- Data reporting : Follow CHEMDNER guidelines for chemical entity annotation and FAIR principles for data sharing .

- Conflict resolution : Use the PRISMA flowchart to document excluded studies and assess bias via ROBINS-I tool .

Properties

IUPAC Name |

3-hydroxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8-3-2-6(5-9)4-7(8)10/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTZFYYHCGSXJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049423 | |

| Record name | 3-Hydroxy-4-methoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-59-0 | |

| Record name | Isovanillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isovanillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOVANILLIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 3-hydroxy-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxy-4-methoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-p-anisaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOVANILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A9N90H9X6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.